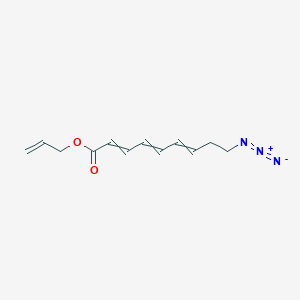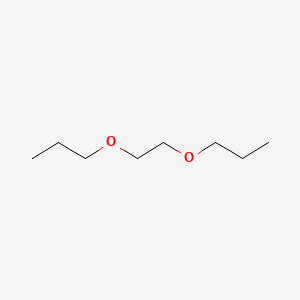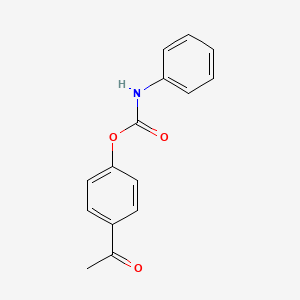
4-Acetylphenyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetylphenyl phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenylcarbamate group attached to a 4-acetylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl phenylcarbamate typically involves the reaction of 4-acetylphenol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Acetylphenol+Phenyl isocyanate→4-Acetylphenyl phenylcarbamate
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetylphenyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The phenylcarbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-Acetylbenzoic acid
Reduction: 4-Hydroxyphenyl phenylcarbamate
Substitution: Various substituted phenylcarbamates depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives have shown antimicrobial activity against various bacterial strains.
Medicine: It is being explored for its potential use in drug development due to its bioactive properties.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-acetylphenyl phenylcarbamate involves its interaction with specific molecular targets. The phenylcarbamate group can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 4-Formylphenyl phenylcarbamate
- 4-Hydroxyphenyl phenylcarbamate
- 4-Methoxyphenyl phenylcarbamate
Comparison: 4-Acetylphenyl phenylcarbamate is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. Compared to 4-formylphenyl phenylcarbamate, it is less reactive towards nucleophiles but more stable under oxidative conditions. The presence of the acetyl group also enhances its potential as a bioactive compound compared to its hydroxy and methoxy analogs.
Propriétés
Numéro CAS |
37070-86-3 |
|---|---|
Formule moléculaire |
C15H13NO3 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
(4-acetylphenyl) N-phenylcarbamate |
InChI |
InChI=1S/C15H13NO3/c1-11(17)12-7-9-14(10-8-12)19-15(18)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18) |
Clé InChI |
UWCOLNSWZMFWOH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174459.png)

![3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14174474.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14174482.png)
![2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole](/img/structure/B14174489.png)
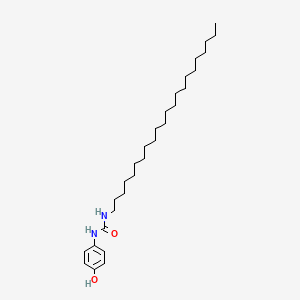
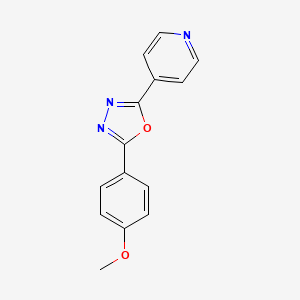
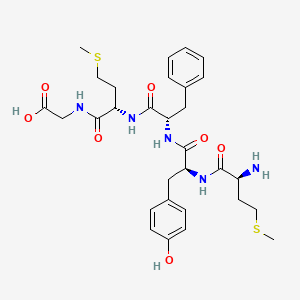
![3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14174524.png)
![[2-(3-Phenylpropylidene)cyclopropyl]methanol](/img/structure/B14174530.png)
